3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one
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Overview
Description
2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of the phenyl and o-tolyloxy groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyloxy groups.
Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted quinazolinones and modified aromatic compounds.
Scientific Research Applications
2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, quinazolinones can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the o-tolyloxy group.
3-(4-Methoxyphenyl)quinazolin-4(3H)-one: Has a methoxy group instead of the o-tolyloxy group.
Uniqueness
2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one is unique due to the specific substitution pattern on the quinazolinone core, which can influence its chemical reactivity and biological activity.
Biological Activity
3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one, also known as a quinazolinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a quinazolinone core and various substituents that influence its pharmacological properties.
- Molecular Formula : C27H20N2O2
- Molecular Weight : 404.5 g/mol
- CAS Number : 88538-81-2
- IUPAC Name : 3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4-one
Biological Activities
Quinazolinone derivatives are known for their broad spectrum of biological activities, including:
-
Antioxidant Activity :
- Research indicates that quinazolinones, including this compound, exhibit significant antioxidant properties. The presence of hydroxyl groups in specific positions enhances this activity, with studies showing that compounds with two hydroxyl groups in the ortho position on the phenyl ring demonstrate increased metal-chelating properties and antioxidant capacity .
-
Anticancer Properties :
- Several studies have evaluated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells, with IC50 values indicating potent growth inhibition .
-
Antibacterial Activity :
- The antibacterial efficacy of quinazolinone derivatives has been documented, with some compounds exhibiting potent activity against strains such as Proteus vulgaris and Bacillus subtilis. The zones of inhibition for these compounds suggest their potential as therapeutic agents against bacterial infections .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : Quinazolinones can interact with various enzymes and receptors, modulating their activity through competitive or non-competitive inhibition.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antioxidant Evaluation :
- Cytotoxicity Assessment :
Data Tables
Biological Activity | Test Method | Result |
---|---|---|
Antioxidant | CUPRAC | High antioxidant capacity observed |
Cytotoxicity | IC50 Assay | IC50 = 10 µM (PC3), 10 µM (MCF-7), 12 µM (HT-29) |
Antibacterial | Zone of Inhibition | 1.1 cm (Proteus vulgaris), 1.4 cm (Bacillus subtilis) |
Properties
CAS No. |
88538-81-2 |
---|---|
Molecular Formula |
C27H20N2O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H20N2O2/c1-19-9-5-8-14-25(19)31-22-17-15-21(16-18-22)29-26(20-10-3-2-4-11-20)28-24-13-7-6-12-23(24)27(29)30/h2-18H,1H3 |
InChI Key |
JCDALIFPFDBZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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